molecular formula C11H18O2S B13290658 1-(Cyclopentylsulfanyl)-3-methylcyclobutane-1-carboxylic acid

1-(Cyclopentylsulfanyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13290658
M. Wt: 214.33 g/mol
InChI Key: VCUUXRYLMPAJHZ-UHFFFAOYSA-N
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Description

1-(Cyclopentylsulfanyl)-3-methylcyclobutane-1-carboxylic acid is a specialized cyclobutane carboxylic acid derivative designed for research and development applications. This compound features a cyclopentylsulfanyl (cyclopentylthio) substituent and a methyl group on the cyclobutane ring, making it a valuable building block in organic synthesis and medicinal chemistry . Its molecular framework is analogous to other high-value intermediates used in the synthesis of potential therapeutic agents, such as kinase inhibitors . As a carboxylic acid derivative, it can undergo various reactions typical for this functional group, including amide coupling, esterification, and reduction, to create a diverse array of novel molecules . This chemical is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets prior to handling and adhere to all applicable laboratory safety protocols .

Properties

Molecular Formula

C11H18O2S

Molecular Weight

214.33 g/mol

IUPAC Name

1-cyclopentylsulfanyl-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H18O2S/c1-8-6-11(7-8,10(12)13)14-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,12,13)

InChI Key

VCUUXRYLMPAJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)SC2CCCC2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methylcyclobutane-1-carboxylic Acid Core

The preparation of the core 3-methylcyclobutane-1-carboxylic acid generally involves ring construction or functionalization of cyclobutane derivatives:

  • Commercially available 3-methylcyclobutanecarboxylic acid serves as a starting material in many syntheses due to its accessibility and stability.
  • Alternative synthetic routes include ring closure reactions or functional group interconversions starting from cyclobutane derivatives, but detailed synthetic protocols are limited in open literature.

Introduction of the Cyclopentylsulfanyl Group

The key step in preparing This compound is the substitution or addition of the cyclopentylsulfanyl moiety. This can be achieved by:

  • Nucleophilic substitution reactions where a suitable leaving group at the 1-position (e.g., halogen or sulfonate ester) on the cyclobutane ring is displaced by cyclopentylthiolate anion (generated from cyclopentylthiol and a base).
  • Thiol-ene or radical addition reactions where cyclopentylthiol adds across a double bond precursor, followed by ring closure and oxidation steps to yield the carboxylic acid functionality.

Representative Preparation Protocol (Based on Related Patent and Literature)

Although no direct patent or publication specifically details the synthesis of This compound , related synthetic methodologies for cyclobutane carboxylic acid derivatives and sulfanyl substitutions provide a framework:

Step Description Conditions Yield / Notes
1 Preparation of 3-methylcyclobutane-1-carboxylic acid Commercial or via hydrolysis of corresponding esters High yield, commercially available
2 Functionalization at 1-position with leaving group (e.g., halogenation) Halogenation with NBS or similar reagent under radical conditions Moderate to good yield
3 Nucleophilic substitution with cyclopentylthiolate Reaction with cyclopentylthiol and base (e.g., NaH or K2CO3) in aprotic solvent (DMF, DMSO) Moderate to good yield; reaction under inert atmosphere
4 Purification and isolation Crystallization or chromatography Product characterized by NMR, IR, MS

Detailed Synthetic Considerations and Optimization

Preparation of 3-Methylcyclobutane-1-carboxylic Acid

  • According to chemical databases, 3-methylcyclobutane-1-carboxylic acid is stable and can be sourced commercially or synthesized by hydrolysis of the corresponding esters or via oxidation of 3-methylcyclobutanol derivatives.
  • Typical physical properties: boiling point ~194°C, density 1.105 g/cm³, pKa ~4.8, which influence reaction conditions and purification.

Halogenation at the 1-Position

  • Radical bromination using N-bromosuccinimide (NBS) in the presence of light or peroxides can introduce a bromine atom selectively at the 1-position.
  • Reaction temperature is usually maintained at 0-25°C to control selectivity.
  • The halogenated intermediate is crucial for subsequent nucleophilic substitution.

Nucleophilic Substitution with Cyclopentylthiolate

  • Cyclopentylthiol is deprotonated with a mild base like potassium carbonate or sodium hydride to generate the nucleophilic thiolate.
  • The substitution reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
  • Reaction temperatures range from ambient to 60°C, depending on reactivity.
  • The reaction is typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of thiol groups.

Purification and Characterization

  • The final product is isolated by extraction, followed by recrystallization or column chromatography.
  • Characterization includes nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm structure.

Summary Table of Preparation Method

Stage Reagents/Materials Conditions Expected Outcome References
1. Core acid preparation Commercial 3-methylcyclobutane-1-carboxylic acid or ester hydrolysis Hydrolysis in acidic/basic medium Pure 3-methylcyclobutane-1-carboxylic acid
2. Halogenation NBS, light or radical initiator 0-25°C, inert atmosphere 1-bromo-3-methylcyclobutane-1-carboxylic acid intermediate General organic synthesis principles
3. Thiolate formation & substitution Cyclopentylthiol, base (NaH, K2CO3), DMF/DMSO Room temp to 60°C, inert atmosphere This compound Inferred from sulfur nucleophilic substitution reactions
4. Purification Extraction, recrystallization Standard organic purification Isolated pure product Standard protocols

Research Findings and Perspectives

  • No direct, detailed experimental procedures for This compound were found in major English-language chemical literature or patents, indicating this compound is likely niche or proprietary.
  • The synthetic approach relies heavily on established methodologies for cyclobutane carboxylic acid derivatives and sulfur nucleophilic substitutions.
  • Patent CN101555205B outlines preparation of related cyclobutane carboxylic acids via hydrolysis of dialkyl esters under acidic conditions, providing a reliable route to the cyclobutane acid core.
  • The sulfur substitution step must be carefully controlled to avoid side reactions such as oxidation or over-alkylation.
  • Analytical data from related compounds suggest that the final compound’s stability and reactivity are influenced by the sulfanyl substituent, which may enhance lipophilicity and biological activity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylsulfanyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The cyclobutane ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Cyclopentylsulfanyl)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylsulfanyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways involved in inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-(Cyclopentylsulfanyl)-3-methylcyclobutane-1-carboxylic acid with structurally related compounds:

Compound Name Substituent (Position 1) Position 3 Molecular Formula Molecular Weight Key Functional Groups Safety/Applications References
1-Benzylcyclobutane-1-carboxylic acid Benzyl - C₁₂H₁₄O₂ 190.24 Carboxylic acid Not GHS-classified; R&D applications
1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid Methylsulfanyl (thioether) Oxo C₅H₈O₃S 194.24 Carboxylic acid, ketone Reactivity likely enhanced by oxo group
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 3-Chlorophenyl Methyl C₁₂H₁₃ClO₂ 224.69 Carboxylic acid, aryl chloride Hazards: H302 (oral toxicity), H315 (skin irritation)
Target Compound (Inferred) Cyclopentylsulfanyl (thioether) Methyl Likely C₁₂H₂₀O₂S ~240.34 (estimated) Carboxylic acid, thioether Expected higher lipophilicity; potential drug development -
1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid t-Boc-protected amino, trimethylsilylmethyl - C₁₄H₂₇NO₄Si 301.45 Carboxylic acid, carbamate, silyl Synthetic intermediate; increased steric bulk

Key Structural and Functional Differences

Substituent Effects

  • Thioether vs. Benzyl/Aryl Groups: The cyclopentylsulfanyl group in the target compound is aliphatic and non-aromatic, contrasting with the benzyl (aromatic) and 3-chlorophenyl (electron-withdrawing) groups. This difference impacts solubility and electronic properties.
  • Methyl vs. Oxo Groups: The methyl group at position 3 in the target compound and the 3-chlorophenyl analog introduces steric hindrance, whereas the oxo group in 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid adds polarity and reactivity (e.g., keto-enol tautomerism) .

Research Findings and Implications

  • Metabolic Stability : Sulfur-containing compounds resist oxidative metabolism better than oxygen analogs, extending half-life .
  • Toxicity Trade-offs : While chlorinated aromatics pose higher toxicity risks, aliphatic thioethers may offer safer profiles for therapeutic use .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(cyclopentylsulfanyl)-3-methylcyclobutane-1-carboxylic acid?

The synthesis of this compound likely involves multi-step strategies:

  • Cyclobutane Ring Formation : Utilize [2+2] photocycloaddition or cyclization of γ-keto acids to construct the cyclobutane core, as seen in analogous cyclobutane-carboxylic acid derivatives .
  • Sulfanyl Group Introduction : Employ nucleophilic substitution or thiol-ene reactions to attach the cyclopentylsulfanyl moiety. For example, coupling a cyclobutane intermediate with cyclopentylthiol under basic conditions (e.g., K₂CO₃/DMF) .
  • Carboxylic Acid Protection/Deprotection : Use ester protection (e.g., methyl ester) during synthesis, followed by hydrolysis (e.g., LiOH/THF/H₂O) to yield the final carboxylic acid .
    Key Considerations : Monitor steric hindrance from the 3-methyl group during sulfanyl group incorporation. Optimize reaction temperatures to avoid cyclobutane ring strain-induced side reactions .

Basic: What analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclobutane ring protons (δ ~2.5–3.5 ppm, split due to ring strain) and cyclopentylsulfanyl group signals (δ ~1.5–2.2 ppm). Carboxylic acid protons may appear as broad peaks (δ ~10–12 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the cyclobutane and cyclopentyl groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns .
  • X-ray Crystallography : Resolve spatial arrangement of substituents, particularly the stereochemistry of the cyclobutane ring .

Basic: What safety protocols should be followed during handling?

  • Hazard Mitigation : While no GHS classification is available for this compound, similar cyclobutane-carboxylic acids show low acute toxicity. Use standard PPE (gloves, goggles) to prevent skin/eye contact .
  • First Aid :
    • Inhalation : Move to fresh air; monitor for respiratory irritation .
    • Skin Contact : Wash with soap/water; seek medical advice if irritation persists .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Basic: How can purity be optimized during purification?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences, particularly effective for polar carboxylic acids .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities from the target compound .
  • HPLC : Use reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) for high-resolution separation .

Advanced: How can computational modeling predict its reactivity and interactions?

  • Molecular Dynamics (MD) Simulations : Study conformational flexibility of the cyclobutane ring and sulfanyl group using software like GROMACS or AMBER .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-S bond stability) and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Docking Studies : Screen for potential biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina .

Advanced: What hypotheses exist about its biological activity based on structural analogs?

  • Anti-inflammatory Potential : Analogous cyclobutane-carboxylic acids (e.g., 3-(trifluoromethyl) derivatives) show inhibition of COX-2, suggesting similar activity via carboxylic acid-mediated hydrogen bonding .
  • Enzyme Inhibition : The cyclopentylsulfanyl group may act as a lipophilic anchor in protease binding pockets, as seen in cyclopentane-containing protease inhibitors .
  • Comparative Analysis : Compare IC₅₀ values with structurally related compounds (e.g., 3-methylcyclopentane-carboxylic acid derivatives) to infer potency .

Advanced: How to analyze contradictory data in reaction yield optimization?

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading) and identify interactions affecting yield .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to detect intermediate formation or side reactions (e.g., cyclobutane ring opening) .
  • Statistical Validation : Apply ANOVA to assess significance of observed yield differences across experimental replicates .

Advanced: What are the stability profiles under varying conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C expected for cyclobutane derivatives) .
  • pH Sensitivity : Test solubility and stability in buffered solutions (pH 2–12). Carboxylic acid protonation/deprotonation may alter aggregation .
  • Light Sensitivity : UV-Vis spectroscopy under UV light exposure to detect photodegradation products (e.g., cyclobutane ring cleavage) .

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